

# Lactimidomycin: A Technical Guide to a 12-Membered Macrolide with Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lactimidomycin*

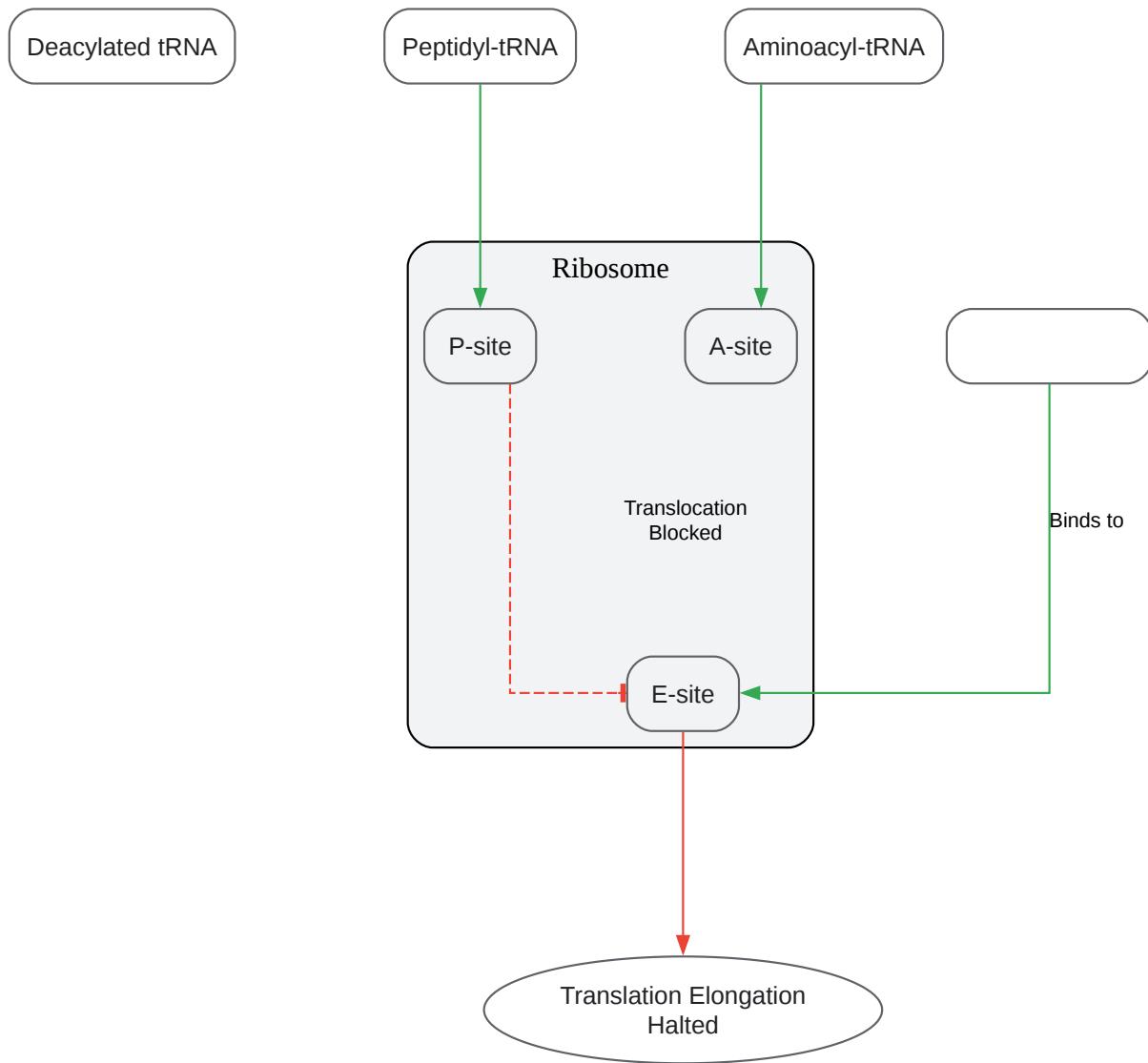
Cat. No.: B1249191

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lactimidomycin** is a naturally occurring polyketide macrolide with a unique 12-membered lactone ring structure.<sup>[1]</sup> First isolated from the bacterium *Streptomyces amphibiosporus*, this glutarimide-containing compound has garnered significant interest within the scientific community due to its potent and diverse biological activities.<sup>[1]</sup> **Lactimidomycin** is a powerful inhibitor of eukaryotic translation elongation, a fundamental cellular process, which underpins its notable anticancer, antiviral, and antifungal properties. This technical guide provides a comprehensive overview of **lactimidomycin**, consolidating key data on its biological activities, detailing experimental protocols for its study, and visualizing its mechanism of action and biosynthesis.


## Physicochemical Properties and Structure

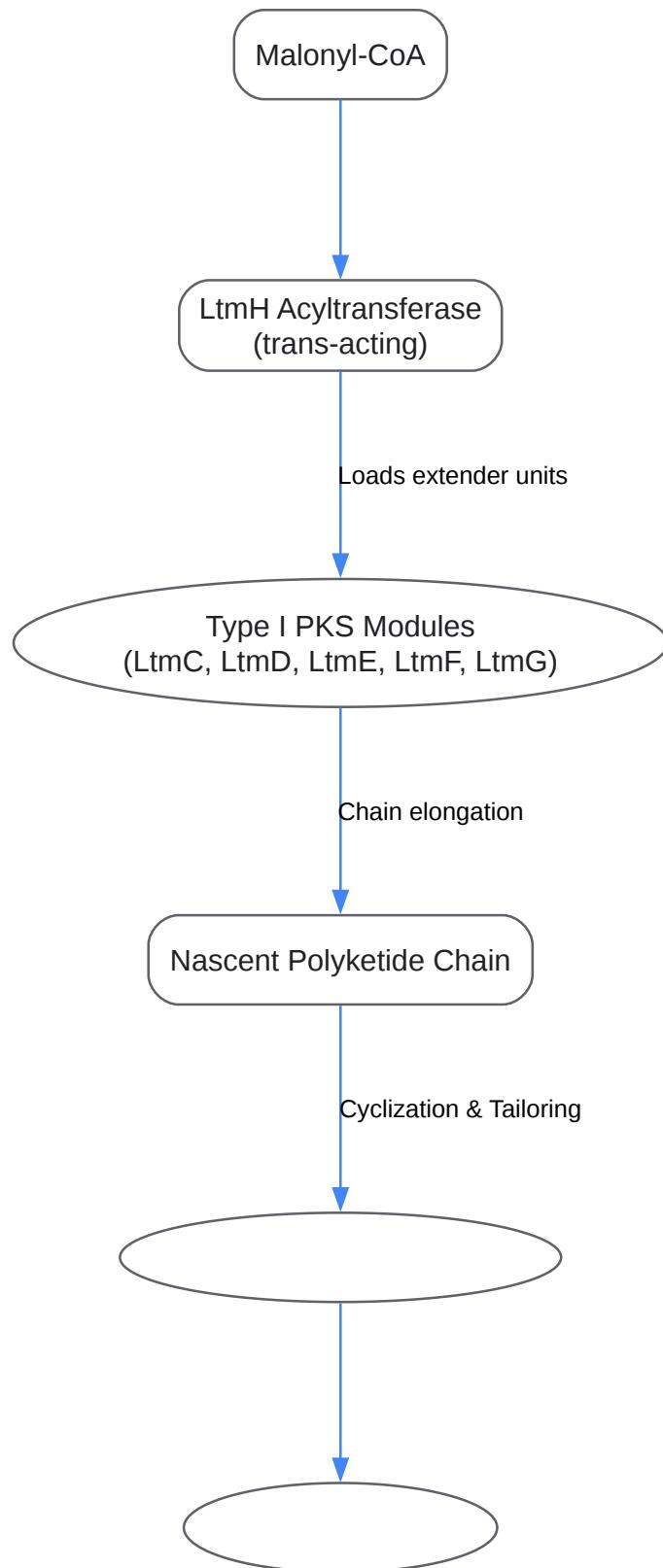
**Lactimidomycin** presents as a white powder and is soluble in dimethyl sulfoxide (DMSO). Its chemical and physical properties are summarized in the table below.

| Property          | Value              | Reference                               |
|-------------------|--------------------|-----------------------------------------|
| Molecular Formula | $C_{26}H_{35}NO_6$ | <a href="#">[2]</a>                     |
| Molar Mass        | 457.56 g/mol       | <a href="#">[2]</a>                     |
| Appearance        | White powder       | <a href="#">[3]</a>                     |
| Solubility        | Soluble in DMSO    | <a href="#">[3]</a>                     |
| CAS Number        | 134869-15-1        | <a href="#">[2]</a> <a href="#">[4]</a> |

## Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

**Lactimidomycin** exerts its biological effects by potently inhibiting protein synthesis in eukaryotic cells.[\[4\]](#) Specifically, it targets the elongation phase of translation. The compound binds to the E-site (exit site) of the 60S ribosomal subunit, preventing the translocation of tRNA from the P-site (peptidyl site) to the E-site. This action effectively stalls the ribosome, halting the polypeptide chain elongation process.[\[3\]](#) The binding affinity of **lactimidomycin** to the 60S ribosomal subunit is high, with a dissociation constant (Kd) of 500 nM.[\[1\]](#)




[Click to download full resolution via product page](#)

Caption: Mechanism of **Lactimidomycin** Action.

## Biosynthesis of Lactimidomycin

The biosynthesis of **lactimidomycin** in *Streptomyces amphibiosporus* involves a type I polyketide synthase (PKS) system. The core structure is assembled through the iterative

condensation of malonyl-CoA extender units. The following diagram illustrates the proposed biosynthetic pathway.



[Click to download full resolution via product page](#)

Caption: **Lactimidomycin** Biosynthesis Pathway.

## Biological Activity

### Anticancer Activity

**Lactimidomycin** exhibits potent cytotoxic effects against a range of cancer cell lines, with  $IC_{50}$  values often in the low nanomolar range. Its activity against various human cancer cell lines is summarized below. Notably, higher concentrations are required to inhibit the growth of non-tumorigenic cell lines such as MCF-10A, suggesting a degree of selectivity for cancer cells.

| Cell Line  | Cancer Type     | $IC_{50}$ (nM) | Reference           |
|------------|-----------------|----------------|---------------------|
| HeLa       | Cervical Cancer | 37.82          | <a href="#">[1]</a> |
| Hs 579T    | Breast Cancer   | Low nM range   | <a href="#">[1]</a> |
| HCC 1937   | Breast Cancer   | Low nM range   | <a href="#">[1]</a> |
| HCC 1395   | Breast Cancer   | Low nM range   | <a href="#">[1]</a> |
| HCC 2218   | Breast Cancer   | Low nM range   | <a href="#">[1]</a> |
| BT 474     | Breast Cancer   | Low nM range   | <a href="#">[1]</a> |
| MCF 7      | Breast Cancer   | Low nM range   | <a href="#">[1]</a> |
| MDA-MB-231 | Breast Cancer   | Low nM range   | <a href="#">[1]</a> |

### Antiviral Activity

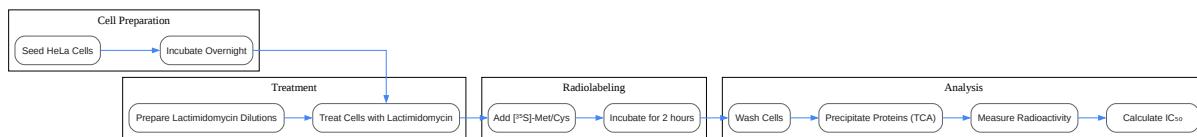
**Lactimidomycin** has demonstrated broad-spectrum antiviral activity against several RNA viruses. By inhibiting the host cell's translation machinery, it effectively disrupts the replication of viruses that rely on host protein synthesis.

| Virus                            | Family         | EC <sub>50</sub> /EC <sub>90</sub> | Reference |
|----------------------------------|----------------|------------------------------------|-----------|
| Dengue Virus 2 (DENV-2)          | Flaviviridae   | EC <sub>90</sub> = 0.4 $\mu$ M     | [1]       |
| Kunjin Virus                     | Flaviviridae   | Potent Inhibition                  | [5]       |
| Modoc Virus                      | Flaviviridae   | Potent Inhibition                  | [5]       |
| Vesicular Stomatitis Virus (VSV) | Rhabdoviridae  | Potent Inhibition                  | [5]       |
| Poliovirus 1                     | Picornaviridae | Potent Inhibition                  | [5]       |

## Experimental Protocols

### In Vitro Translation Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of **lactimidomycin** on protein synthesis in a cell-based assay.


#### Materials:

- HeLa cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
- **Lactimidomycin** stock solution (in DMSO)
- [<sup>35</sup>S]-Methionine/Cysteine mix
- Trichloroacetic acid (TCA)
- Scintillation counter

#### Procedure:

- Seed HeLa cells in a 24-well plate at a density of  $1 \times 10^5$  cells/well and incubate overnight.
- Prepare serial dilutions of **lactimidomycin** in culture medium.

- Remove the existing medium from the cells and add the medium containing different concentrations of **lactimidomycin**. Include a DMSO vehicle control.
- Incubate the cells for 2 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Add [<sup>35</sup>S]-Methionine/Cysteine mix to each well to a final concentration of 10 µCi/mL.
- Incubate for an additional 2 hours.
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells and precipitate the proteins with 10% TCA on ice for 30 minutes.
- Wash the protein pellet twice with ice-cold acetone.
- Solubilize the protein pellet and measure the incorporated radioactivity using a scintillation counter.
- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of **lactimidomycin** concentration.

[Click to download full resolution via product page](#)

Caption: In Vitro Translation Inhibition Workflow.

## Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of **lactimidomycin** on cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., MCF-7)
- Appropriate cell culture medium with 10% FBS
- **Lactimidomycin** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a suitable density (e.g.,  $5 \times 10^3$  cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of **lactimidomycin** in culture medium.
- Replace the medium with the **lactimidomycin** dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubate the plate for 24-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
- Visually confirm the formation of purple formazan crystals.
- Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

## Antiviral Plaque Reduction Assay

This protocol details a plaque reduction assay to evaluate the antiviral activity of **lactimidomycin**.

### Materials:

- Susceptible host cells (e.g., Vero cells)
- Virus stock (e.g., Dengue virus 2)
- Cell culture medium with 2% FBS
- **Lactimidomycin** stock solution (in DMSO)
- Agarose or methylcellulose overlay medium
- Crystal violet staining solution

### Procedure:

- Seed host cells in 6-well plates to form a confluent monolayer.
- Prepare serial dilutions of the virus stock.
- Prepare different concentrations of **lactimidomycin** in culture medium.
- Pre-incubate the virus dilutions with the **lactimidomycin** solutions for 1 hour at 37°C.
- Infect the cell monolayers with the virus-**lactimidomycin** mixtures. Include a virus-only control.
- Incubate for 1-2 hours to allow for viral adsorption.
- Remove the inoculum and overlay the cells with the agarose or methylcellulose medium containing the respective concentrations of **lactimidomycin**.

- Incubate the plates until plaques are visible (typically 3-7 days).
- Fix the cells with 10% formalin and stain with crystal violet.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
- Determine the EC<sub>50</sub> value.

## Conclusion

**Lactimidomycin** stands out as a promising natural product with a unique 12-membered lactone ring and potent biological activities. Its well-defined mechanism of action, involving the inhibition of eukaryotic translation elongation, provides a strong rationale for its observed anticancer and broad-spectrum antiviral effects. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of **lactimidomycin** and its analogs. Future research should focus on expanding the evaluation of its efficacy against a wider range of cancer types and viruses, as well as on optimizing its pharmacological properties for potential clinical applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Lactimidomycin is a broad-spectrum inhibitor of dengue and other RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Lactimidomycin: A Technical Guide to a 12-Membered Macrolide with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1249191#lactimidomycin-as-a-natural-product-with-a-12-membered-lactone-ring>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)